molecular formula C16H24N2O2 B1677401 Molindone CAS No. 7416-34-4

Molindone

Cat. No. B1677401
CAS RN: 7416-34-4
M. Wt: 276.37 g/mol
InChI Key: KLPWJLBORRMFGK-UHFFFAOYSA-N
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Description

Molindone is an antipsychotic used to treat schizophrenia . It is a dihydroindolone compound that is not structurally related to the phenothiazines, the butyrophenones, or the thioxanthenes . It is a white to off-white or pale-pink crystalline powder, freely soluble in water and alcohol .


Synthesis Analysis

The synthesis of this compound involves the condensation of oximinoketone 2 (from nitrosation of 3-pentanone), with cyclohexane-1,3-dione (1) in the presence of zinc and acetic acid .


Molecular Structure Analysis

The empirical formula of this compound Hydrochloride is C16H24N2O2•HCl, representing a molecular weight of 312.83 . It is a small molecule with a structure that predominantly resembles that of other antipsychotic agents .


Chemical Reactions Analysis

This compound is rapidly absorbed and metabolized when taken orally. There are 36 recognized metabolites with less than 2-3% unmetabolized this compound being excreted in urine and feces .


Physical And Chemical Properties Analysis

This compound is a white to off-white or pale-pink crystalline powder, freely soluble in water and alcohol . The empirical formula is C16H24N2O2•HCl, representing a molecular weight of 312.83 .

Scientific Research Applications

1. Antipsychotic Efficacy

Molindone, an indole derivative, has been evaluated for its antipsychotic properties. A study comparing it to chlorpromazine, a standard drug, found this compound to have apparent antipsychotic activity, though not as pronounced as chlorpromazine. It was noted for a potential alerting effect not seen with chlorpromazine (Clark et al., 1970).

2. Dopamine Receptor Blockade

This compound hydrochloride, a dihydroindolone neuroleptic, is structurally distinct from other neuroleptics and exhibits dopamine receptor blockade. It shows similarities to other neuroleptics in terms of antipsychotic efficacy and side effects. Notably, this compound causes less dopamine receptor supersensitivity, potentially reducing the likelihood of tardive dyskinesia (Owen & Cole, 1989).

3. Treatment in HIV-Infected Psychotic Patients

This compound has been used effectively in the treatment of psychotic and delirious patients infected with HIV. In cases refractory to standard treatments and marked by severe extrapyramidal symptoms (EPS), this compound showed significant control of neuropsychiatric dysfunction without major adverse side effects (Fernandez & Levy, 1993).

4. Genotoxicity Assessment

In a series of in vitro and in vivo genetic toxicology assays, this compound hydrochloride was evaluated for genotoxic risks. The findings indicated that this compound does not pose a genotoxic risk to humans at anticipated clinical dose levels, given its negative results in several assays and the evidence for efficient detoxification through Phase II conjugation (Krishna, Gopalakrishnan & Goel, 2016).

5. Reproductive Toxicology

Reproductive toxicology studies supporting the safety of this compound, particularly when being developed as a treatment for impulsive aggression in ADHD patients, showed that this compound was not developmentally toxic in rats or rabbits even at high exposure levels. This confirms the reproductive safety of this compound (Gopalakrishnan et al., 2018).

Safety and Hazards

Molindone may increase the neurotoxic activities of certain drugs and its use is associated with an increased risk of death in elderly patients with dementia-related psychosis . It may cause dizziness, lightheadedness, and fainting .

Mechanism of Action

Target of Action

Molindone primarily targets dopaminergic D2 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in regulating mood, reward, and behavior. This compound has a much lower affinity for D2 receptors than most antipsychotic agents . It also has a relatively low affinity for D1 receptors and only low to moderate affinity for cholinergic and alpha-adrenergic receptors .

Mode of Action

This compound acts by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . This antagonistic action on the D2 receptors leads to a reduction in the overactivity of dopamine, which is often associated with psychotic disorders.

Biochemical Pathways

It is known that the drug’s action on the dopaminergic system can lead to a reduction of spontaneous locomotion and aggressiveness, suppression of a conditioned response, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with peak serum concentrations reached within approximately 1.5 hours . It is extensively metabolized in the liver . The drug is excreted in urine and feces, with less than 2% to 3% of unmetabolized this compound . The elimination half-life of this compound is about 1.5 hours . The duration of action is between 24 to 36 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of dopamine activity in the brain . This results in diminished symptoms of psychosis, such as hallucinations, delusions, and disordered thinking . In laboratory animals, this compound has been shown to reduce spontaneous locomotion and aggressiveness, suppress conditioned responses, and antagonize the effects of amphetamines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that individual factors, such as the patient’s overall health, liver function, and presence of other medications, can impact the effectiveness and side effects of this compound .

properties

IUPAC Name

3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPWJLBORRMFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15622-65-8 (mono-hydrochloride)
Record name Molindone [INN:BAN]
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DSSTOX Substance ID

DTXSID9023332
Record name Molindone
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Molecular Weight

276.37 g/mol
Source PubChem
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Physical Description

Solid
Record name Molindone
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Solubility

WHITE CRYSTALLINE POWDER; FREELY SOL IN WATER & ALCOHOL /HYDROCHLORIDE/, 4.74e-01 g/L
Record name MOLINDONE
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Record name Molindone
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Mechanism of Action

The exact mechanism has not been established, however, based on electroencephalogram (EEG) studies, molindone is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. Decreased dopamine activity results in decreased physiological effects normally induced by excessive dopamine stimulation, such as those typically seen in manifestations of psychotic disorders., INFORMATION IS INADEQUATE TO DETERMINE SPECIFIC ACTIONS OF MOLINDONE..., THIS ANTIPSYCHOTIC AGENT IS A DIHYDROINDOLONE DERIV. IT IS NOT CHEM RELATED TO PHENOTHIAZINES, BUTYROPHENONES OR THIOXANTHENES, BUT PHARMACOLOGIC ACTIONS ARE SIMILAR TO THOSE OF PIPERAZINE PHENOTHIAZINES.
Record name Molindone
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Record name MOLINDONE
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Color/Form

CRYSTALS

CAS RN

7416-34-4
Record name (±)-Molindone
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Record name Molindone [INN:BAN]
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Melting Point

180-181 °C, 180.5 °C
Record name Molindone
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Record name MOLINDONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Molindone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In yet a further embodiment, the invention provides a method of manufacturing molindone through a 5-step process, wherein in the 1st step 2,3-pentanedione is reacted with hydroxylamine hydrochloride to produce 2,3-pentanedione-2-oxime (SUMO-1); in the 2nd step 2,3-pentanedione-2-oxime and 1,3-cyclohexanedione are reacted to produce 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2); in the 3rd step 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole reacts with bismorpholinomethane to produce molindone (SUMO-3); in the 4th step molindone is converted into a molindone salt; and in the 5th step the molindone salt is purified/recrystallized, and, optionally, various polymorphic forms of molindone salt are prepared.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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